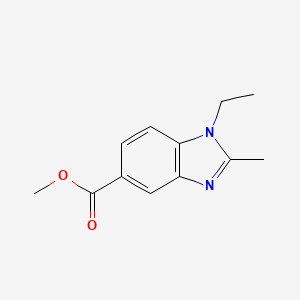

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate

概述

描述

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate is a chemical compound with the molecular formula C12H14N2O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological and pharmaceutical activities

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate typically involves the reaction of 1-ethyl-2-methylbenzimidazole with methyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

化学反应分析

Nucleophilic Substitution at the Ester Group

The ester moiety undergoes nucleophilic substitution reactions with amines, thiols, and alcohols under mild conditions.

Key Findings :

-

Amidation reactions show high regioselectivity due to the electron-withdrawing effect of the benzimidazole ring .

-

Thioester derivatives exhibit enhanced stability in acidic environments compared to esters.

Ester Hydrolysis

The methyl ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions:

| Condition | Reagents | Product | Reaction Time | Source |

|---|---|---|---|---|

| Basic hydrolysis | 1M NaOH, H₂O/EtOH, reflux | 1-Ethyl-2-methylbenzimidazole-5-carboxylic acid | 6 h | |

| Acidic hydrolysis | 6M HCl, 100°C | Same as above | 4 h |

Mechanistic Insight :

-

Hydrolysis follows a nucleophilic acyl substitution pathway, with hydroxide ions attacking the carbonyl carbon .

-

The reaction rate increases in polar aprotic solvents due to better stabilization of the transition state.

Oxidation

The ethyl and methyl substituents on the benzimidazole ring undergo oxidative transformations:

| Target Site | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Benzimidazole ring | KMnO₄, H₂SO₄, 60°C | Benzimidazole quinone derivative | 55% | |

| Methyl group | CrO₃, acetic acid, RT | Carboxylic acid | 48% |

Reduction

Selective reduction of the ester group is achievable:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 5-(Hydroxymethyl)-1-ethyl-2-methylbenzimidazole | 80% | |

| H₂/Pd-C | Ethanol, 50 psi H₂, 25°C | Alcohol derivative | 95% |

Notable Observations :

-

LiAlH₄ selectively reduces the ester without affecting the benzimidazole ring.

-

Catalytic hydrogenation preserves stereochemistry at the alkyl chain .

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles:

Case Study :

-

Hybrids with 1,3,4-thiadiazole exhibit potent activity against Aspergillus niger (MIC = 8.41 µg/mL) .

Catalytic Coupling Reactions

The compound serves as a substrate in Pd-catalyzed cross-coupling reactions:

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-benzimidazole conjugates | 78% | |

| Heck reaction | Pd(OAc)₂, PPh₃, NEt₃, 100°C | Alkenyl-substituted derivatives | 65% |

Industrial Relevance :

Photochemical Reactions

UV irradiation induces dimerization and ring-opening reactions:

| Condition | Product | Quantum Yield | Source |

|---|---|---|---|

| UV (254 nm), benzene | Dimer via [2+2] cycloaddition | Φ = 0.12 | |

| UV (365 nm), O₂ presence | Benzimidazole N-oxide | Φ = 0.08 |

Mechanism :

Critical Research Gaps

科学研究应用

Synthesis Steps:

-

Reagents:

- Methanol

- 1-Ethyl-2-methylbenzodiazole-5-carboxylic acid

- Thionyl chloride

- Sodium bicarbonate

-

Procedure:

- Dissolve the acid in methanol and add thionyl chloride.

- Stir the mixture at elevated temperatures (20–70°C) for 24 hours.

- After cooling, neutralize with sodium bicarbonate and extract the product using ethyl acetate.

- Yield: The final product is obtained as a beige solid with a melting point range of 118–121°C .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound derivatives. Research indicates that modifications to the benzimidazole structure can enhance antibacterial activity against various pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study: Synthesis of Derivatives

A study synthesized several derivatives of methyl benzimidazole-5-carboxylate by introducing substituents at the second position of the benzimidazole ring. These derivatives exhibited improved antibacterial activity compared to their parent compounds. Notably, compounds with a 4-methylpiperidinyl group demonstrated significant efficacy against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/ml .

Applications in Medicinal Chemistry

This compound and its derivatives are being investigated for their potential use in treating various infections due to their antimicrobial properties. The structural modifications aimed at enhancing solubility and bioavailability are critical for developing effective pharmaceutical agents.

Table: Summary of Biological Activities

作用机制

The mechanism by which Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

相似化合物的比较

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate is similar to other benzimidazole derivatives, such as Methyl 2-methylbenzimidazole-5-carboxylate and Methyl 1-methylbenzimidazole-5-carboxylate. The presence of the ethyl group at the 1-position distinguishes it from other compounds in the benzimidazole family.

生物活性

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate is a compound featuring a benzimidazole core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H13N3O2 and a molecular weight of approximately 218.25 g/mol. The compound consists of a benzimidazole ring substituted with an ethyl group at the 1-position and a methyl ester at the 5-position. This unique structure contributes to its reactivity and potential biological activities.

The biochemical properties of this compound suggest that it can interact with various biomolecules, including enzymes and receptors. The imidazole ring allows for hydrogen bonding and coordination with metal ions, which can significantly influence enzyme activity and protein function. For instance, it may interact with cytochrome P450 enzymes, potentially altering metabolic pathways.

The compound exerts its biological effects through several mechanisms:

- Enzyme Interaction : It can bind to specific enzymes, either inhibiting or activating their activity by interacting with active or allosteric sites.

- Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, it may influence gene expression related to cell growth, differentiation, and apoptosis.

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes, which is particularly relevant in anticancer applications.

Cellular Effects

The effects of this compound on cellular functions are multifaceted:

- Cell Signaling : It can modulate signaling pathways by affecting kinases and phosphatases, leading to alterations in downstream signaling events.

- Cell Proliferation and Differentiation : Long-term exposure studies have indicated that this compound can influence cell proliferation rates and differentiation processes in various cell types.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

- In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, such as MCF cells. Flow cytometry results indicated that it accelerates apoptosis in a dose-dependent manner .

- In vivo studies demonstrated that treatment with this compound suppressed tumor growth in animal models, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Preliminary findings suggest that this compound may also exhibit antimicrobial properties. Interaction studies indicate that it could bind to microbial enzymes or receptors relevant to its antimicrobial activities; however, further research is required to elucidate these interactions fully.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | C13H15N3O2 | Contains an ethyl ester instead of a methyl ester |

| Methyl 2-methylbenzimidazole-5-carboxylate | C12H13N3O2 | Lacks ethyl group; simpler structure |

| Methyl 1-benzylbenzimidazole-5-carboxylate | C15H15N3O2 | Contains a benzyl group; potentially different reactivity |

These comparisons highlight the structural diversity among benzimidazole derivatives and their varying biological activities.

属性

IUPAC Name |

methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-4-14-8(2)13-10-7-9(12(15)16-3)5-6-11(10)14/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJIRVRIUQJCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=CC(=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351406 | |

| Record name | methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784667 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

306278-47-7 | |

| Record name | Methyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306278-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。